molecular formula C12H16N2O2 B13900010 (3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid

Cat. No.: B13900010
M. Wt: 220.27 g/mol
InChI Key: IXBOFOMZFVXPTF-LBPRGKRZSA-N
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Description

3-Amino-1-benzylpyrrolidine-3-carboxylic acid: is a heterocyclic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . It is characterized by a pyrrolidine ring substituted with an amino group and a benzyl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of protecting groups to ensure selective reactions. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, 3-amino-1-benzylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the design of enzyme inhibitors and as a ligand in receptor studies .

Medicine: In medicine, derivatives of 3-amino-1-benzylpyrrolidine-3-carboxylic acid are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways and treat various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-amino-1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group provides hydrophobic interactions, enhancing binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 3-Amino-1-benzylpyrrolidine-2-carboxylic acid
  • 3-Amino-1-benzylpyrrolidine-4-carboxylic acid
  • 3-Amino-1-phenylpyrrolidine-3-carboxylic acid

Uniqueness: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of both an amino group and a benzyl group at distinct positions allows for diverse chemical reactivity and biological activity. This compound’s versatility makes it a valuable tool in various fields of research and industry .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,15,16)/t12-/m0/s1

InChI Key

IXBOFOMZFVXPTF-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@@]1(C(=O)O)N)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2

Origin of Product

United States

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